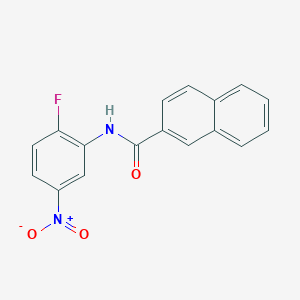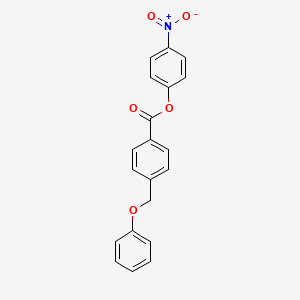![molecular formula C14H16N2O3 B5821941 N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)
N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often studied for their potential in medicinal chemistry. This compound, similar to other quinoline derivatives, may exhibit unique chemical and physical properties worth exploring.
Synthesis Analysis
The synthesis of related quinoline derivatives involves several steps, including acetylation, esterification, and cyclization reactions. Key intermediates such as α-acetoxy-1,4-dihydro-2-methyl-4-oxo-3-quinolineacetic acid esters are typically prepared by catalytic hydrogenation followed by various other synthetic steps to form the final quinoline compounds (Kurihara, Nasu, & Mihara, 1983).
Molecular Structure Analysis
Quinoline derivatives exhibit planar molecular structures, contributing to their specific chemical behaviors. The molecular structure is characterized by bond lengths and angles within expected ranges, showing significant conjugation and planarity. Intramolecular hydrogen bonds contribute to the overall stability and planarity of these molecules (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives react with various chemical agents, undergoing processes such as protonation, methylation, and interaction with acids. These reactions often lead to changes in fluorescence and the formation of new compounds, indicating the reactive nature of these molecules (Karmakar & Baruah, 2008).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubilities of quinoline derivatives are influenced by their molecular structure. The planar structure and intramolecular hydrogen bonding contribute to the distinct physical properties observed in these compounds.
Chemical Properties Analysis
The chemical properties of N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide would likely include its acidity, basicity, and reactivity towards various organic and inorganic compounds. These properties are determined by the functional groups present in the molecule and its overall molecular structure.
Orientations Futures
The future directions for the study of “N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide” and related compounds could involve further exploration of their synthesis methods, structural analysis, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, their potential applications in medicinal chemistry could be explored .
Propriétés
IUPAC Name |
N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)16(2)8-11-6-10-4-5-12(19-3)7-13(10)15-14(11)18/h4-7H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKYZQKBWNNSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC2=C(C=C(C=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5821861.png)

![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)



![N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)
![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)
![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)



![N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5821978.png)